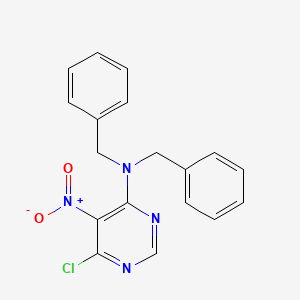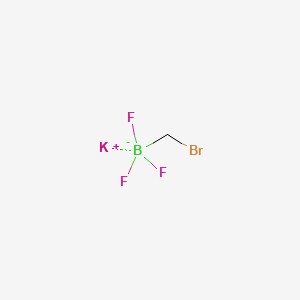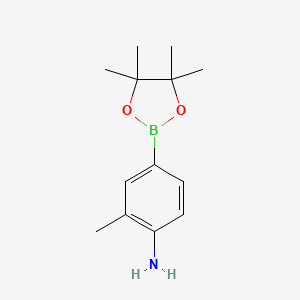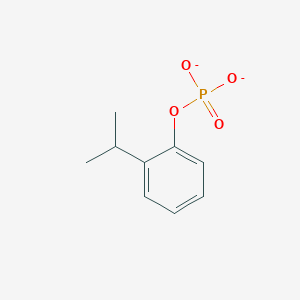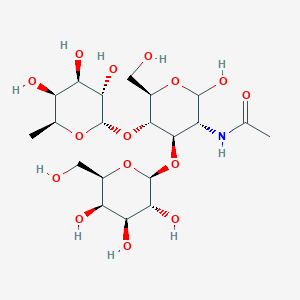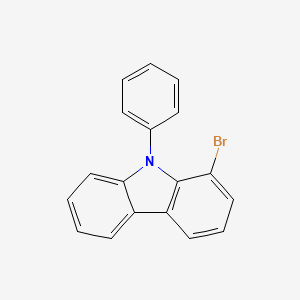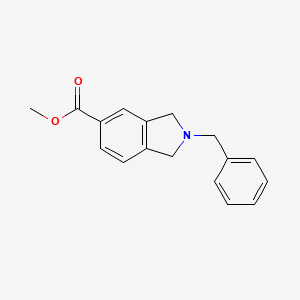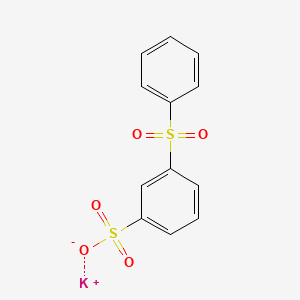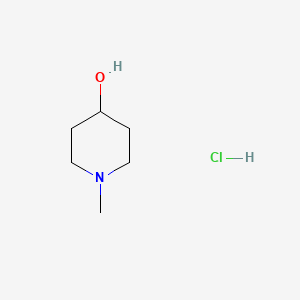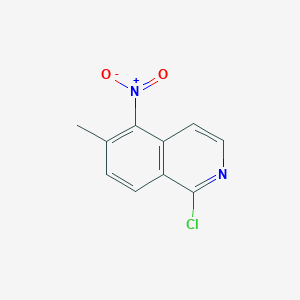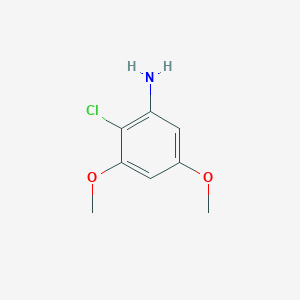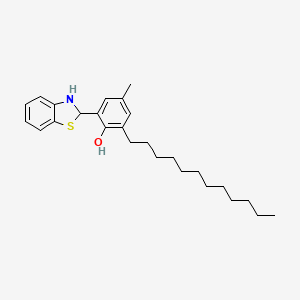
2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol typically involves the condensation of 2-aminothiophenol with a suitable aldehyde or ketone, followed by cyclization to form the benzothiazole ring. The introduction of the dodecyl and methyl groups can be achieved through alkylation reactions. Common reagents used in these reactions include alkyl halides and strong bases such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
化学反应分析
Types of Reactions
2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazoles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or other functional groups onto the phenol ring.
科学研究应用
2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties.
作用机制
The mechanism of action of 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the benzothiazole ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
2-(2H-Benzothiazol-2-yl)phenol: Lacks the dodecyl and methyl groups, resulting in different chemical properties and applications.
2-(2H-Benzothiazol-2-yl)-4-methylphenol: Similar structure but without the dodecyl group, affecting its solubility and reactivity.
2-(2H-Benzothiazol-2-yl)-6-(dodecyl)phenol: Lacks the methyl group, which can influence its chemical behavior and applications.
Uniqueness
The presence of both dodecyl and methyl groups in 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol imparts unique solubility, stability, and reactivity characteristics. These features make it a valuable compound for various scientific and industrial applications, distinguishing it from other similar compounds.
属性
分子式 |
C26H37NOS |
|---|---|
分子量 |
411.6 g/mol |
IUPAC 名称 |
2-(2,3-dihydro-1,3-benzothiazol-2-yl)-6-dodecyl-4-methylphenol |
InChI |
InChI=1S/C26H37NOS/c1-3-4-5-6-7-8-9-10-11-12-15-21-18-20(2)19-22(25(21)28)26-27-23-16-13-14-17-24(23)29-26/h13-14,16-19,26-28H,3-12,15H2,1-2H3 |
InChI 键 |
PACBIGNRUWABMA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC1=C(C(=CC(=C1)C)C2NC3=CC=CC=C3S2)O |
规范 SMILES |
CCCCCCCCCCCCC1=C(C(=CC(=C1)C)C2NC3=CC=CC=C3S2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


